2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol
Description
2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitro group, a phenol group, and a tetrahydropyran ring, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
2-nitro-5-(oxan-4-yloxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c13-11-7-9(1-2-10(11)12(14)15)17-8-3-5-16-6-4-8/h1-2,7-8,13H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBQFURUQCYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol typically involves multiple steps, starting with the nitration of a suitable phenol derivative. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The tetrahydropyran ring is introduced through a subsequent etherification reaction, where the phenol group reacts with a tetrahydropyranyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.
Scientific Research Applications
2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar compounds to 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol include:
4-((Tetrahydro-2H-pyran-2-yl)oxy)phenol: Known for its use in cosmetic formulations.
2-Nitrophenol: A simpler analog with similar reactivity but lacking the tetrahydropyran ring.
5-Nitro-2-hydroxybenzaldehyde: Another nitro-substituted phenol with different applications in organic synthesis.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-Nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
